P,P-Bisaziridinyl Thiophosphate

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

P,P-Bisaziridinyl Thiophosphate (CAS 14056-57-6) is the essential Thiotepa EP Impurity B reference standard for pharmacopoeial compliance. Unlike the chloro-adduct Impurity A, this hydrolytic degradation product features a free thiophosphoric acid moiety from P–N bond cleavage, requiring distinct chromatographic identification. Use this standard to meet BP/EP ≤0.1% unspecified impurity limits, validate stability-indicating HPLC methods, and support ANDA/MA submissions with accurate quantification of genotoxic potential.

Molecular Formula C₄H₉N₂OPS
Molecular Weight 164.17
CAS No. 14056-57-6
Cat. No. B1144649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP,P-Bisaziridinyl Thiophosphate
CAS14056-57-6
Synonyms1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; 
Molecular FormulaC₄H₉N₂OPS
Molecular Weight164.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P,P-Bisaziridinyl Thiophosphate (CAS 14056-57-6): A Critical Pharmacopoeial Reference Impurity for Thiotepa Quality Control


P,P-Bisaziridinyl Thiophosphate (CAS 14056-57-6), also designated as Hydroxythiotepa A or Thiotepa EP Impurity B, is an organophosphorus compound belonging to the aziridine alkylating agent class. It is recognized as a key hydrolytic degradation product and specified impurity of the anticancer drug Thiotepa (CAS 52-24-4) [1]. Unlike the trifunctional parent drug which contains three aziridine rings, this compound features two aziridine rings and a free thiophosphoric acid moiety, resulting from P–N bond cleavage – a structural distinction that directly impacts its chromatographic behavior, reactivity, and regulatory significance in pharmaceutical quality control settings [2].

Why Thiotepa Impurities Cannot Be Interchanged: The Case for Specified Impurity B (P,P-Bisaziridinyl Thiophosphate)


Generic substitution among Thiotepa-related impurities is not scientifically valid due to their distinct formation mechanisms, chromatographic retention times, and regulatory acceptance criteria. P,P-Bisaziridinyl Thiophosphate (Hydroxythiotepa A) is generated specifically via hydrolytic P–N bond cleavage of Thiotepa, whereas Impurity A (chloro-adduct) forms only in the presence of chloride ions [1]. The British Pharmacopoeia (BP) assigns unique relative retention times (rRT) and separate acceptance limits to each specified impurity: the chloro-adduct limit is ≤0.15% with rRT ~3.75, while Hydroxythiotepa A (Impurity B) falls under the ≤0.1% general unspecified impurity limit [1]. Using a different impurity reference standard would invalidate the analytical method's system suitability criteria, as resolution between impurity peaks and correct peak identification are prerequisites for pharmacopoeial compliance [2].

Quantitative Differentiation Evidence for P,P-Bisaziridinyl Thiophosphate (CAS 14056-57-6) Against Thiotepa and Related Impurities


BP Pharmacopoeial Limit Sets Hydroxythiotepa A (Impurity B) at ≤0.1% Versus Chloro-Adduct (Impurity A) at ≤0.15%

The British Pharmacopoeia imposes a stringent acceptance criterion of ≤0.1% for Hydroxythiotepa A (Impurity B; P,P-Bisaziridinyl Thiophosphate) in the Thiotepa drug substance, while the chloro-adduct (Impurity A) is permitted at ≤0.15% [1]. This 33% tighter threshold for Impurity B reflects its direct correlation to hydrolytic degradation and potential clinical risk, establishing it as a critical marker for Thiotepa stability assessment during procurement. The method uses a C18 column (15 cm × 4.6 mm, 5 μm) with acetonitrile/phosphate buffer pH 7.0 mobile phase at 215 nm detection, where Impurity B elutes with an rRT distinct from the methoxy-thiotepa (rRT ~1.3) and chloro-adduct (rRT ~3.75) system suitability markers [1].

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Formation Pathway Specificity: Hydrolytic Cleavage of Thiotepa Yields P,P-Bisaziridinyl Thiophosphate Distinctly from Chloride-Dependent Chloro-Adduct Generation

P,P-Bisaziridinyl Thiophosphate (Hydroxythiotepa A) forms exclusively through pH-dependent hydrolytic P–N bond cleavage of Thiotepa, requiring aqueous conditions without chloride ions [1]. In contrast, the chloro-adduct impurity (Impurity A) is generated only when Thiotepa is heated in the presence of sodium chloride [1]. The MDPI stability study confirmed that in 0.9% NaCl infusion solutions stored at 25 °C, the monochloro-adduct peak increased over time and exceeded the ≤0.6% specification limit after prolonged storage, whereas Hydroxythiotepa A peak areas fluctuated erratically without consistent time-dependent increase, confirming its role as an intermediate degradation marker rather than a terminal degradation product [2].

Degradation Chemistry Stability-Indicating Methods Forced Degradation

Molecular Structure Differentiates P,P-Bisaziridinyl Thiophosphate from Trifunctional Thiotepa and TEPA by Aziridine Ring Count and DNA Cross-Linking Capacity

P,P-Bisaziridinyl Thiophosphate possesses only two aziridine electrophilic centers compared to three in Thiotepa (tris-aziridinyl) and three in its active metabolite TEPA (triethylenephosphoramide, which lacks the P=S moiety) [1]. The presence of a free hydroxyl group in Hydroxythiotepa A (molecular formula C4H9N2OPS, MW 164.17) replaces the third aziridine ring, reducing its theoretical DNA cross-linking capacity from trifunctional to bifunctional . Computational DFT studies on Thiotepa and TEPA hydrolysis indicate that P–N bond cleavage leading to bis-aziridinyl species represents the rate-limiting step with an activation barrier of 54.3 kJ·mol⁻¹ for the second hydrolysis step, suggesting that P,P-Bisaziridinyl Thiophosphate is a kinetically significant intermediate along the pathway to mono-functional alkylating species [2].

Structure-Activity Relationship Alkylating Agent Pharmacology DNA Cross-Linking

Chromatographic Resolution of P,P-Bisaziridinyl Thiophosphate from Co-Eluting Impurities Is Essential for BP System Suitability Compliance

The British Pharmacopoeia mandates that the resolution factor between methoxy-thiotepa (rRT ~1.3) and Thiotepa (rRT 1.0) must be ≥3.0 for method validity [1]. The MDPI stability study identified four secondary peaks with rRT ≥0.27 and <1.0 that were quantitatively monitored, with the peak attributable to Hydroxythiotepa A (Impurity B) eluting in this region and exhibiting erratic area variation over 14 days at both 2–8 °C and 25 °C [2]. Unlike the chloro-adduct (rRT ~3.75) and methoxy-thiotepa (rRT ~1.3), Hydroxythiotepa A's retention time places it in the more polar early-eluting region, requiring careful peak identification to avoid misattribution to other early-eluting degradation species [1][2].

HPLC Method Validation Relative Retention Time System Suitability

Validated Application Scenarios for P,P-Bisaziridinyl Thiophosphate (CAS 14056-57-6) in Pharmaceutical Quality Control


Thiotepa Drug Substance and Drug Product Batch Release Testing per EP/BP Monographs

P,P-Bisaziridinyl Thiophosphate is an essential reference standard for the Related Substances test prescribed in the British Pharmacopoeia and European Pharmacopoeia Thiotepa monographs. Quality control laboratories must use it to identify and quantify Impurity B (Hydroxythiotepa A) in Thiotepa active pharmaceutical ingredient (API) and finished parenteral products, ensuring compliance with the ≤0.1% individual unspecified impurity limit. This directly supports ANDA/MA submissions, commercial batch release, and ongoing stability programs [1].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

Researchers developing or validating stability-indicating HPLC methods for Thiotepa formulations require P,P-Bisaziridinyl Thiophosphate to establish peak identity in the early-eluting region (rRT <1.0). MDPI studies confirm this impurity appears as an intermediate degradation product during storage at 2–8 °C and 25 °C, making its reference standard critical for distinguishing hydrolytic degradation from chloride-mediated degradation in formulation development [2].

Regulatory DMF/ANDA Impurity Qualification and Toxicological Risk Assessment

For generic drug applicants seeking FDA or EMA approval for Thiotepa products, P,P-Bisaziridinyl Thiophosphate must be qualified as a specified impurity. Its presence above the identification threshold (typically 0.1% for a maximum daily dose >2 g/day) triggers the need for structural characterization and potentially toxicological qualification, as Thiotepa's aziridine-containing degradation products carry genotoxic potential. The reference standard enables accurate quantification for impurity fate and purge studies [1].

Quote Request

Request a Quote for P,P-Bisaziridinyl Thiophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.